molecular formula C12H20Si B074137 Tetraallylsilane CAS No. 1112-66-9

Tetraallylsilane

Cat. No. B074137
CAS RN: 1112-66-9
M. Wt: 192.37 g/mol
InChI Key: AKRQMTFHUVDMIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetraallylsilane involves the use of tetravinylsilane as the central core molecule in the construction of carbosilane dendritic macromolecules. A notable approach involves hydrosilylation of vinylsilane with dichloromethylsilane, followed by nucleophilic replacement of silicon chloride by vinylmagnesium bromide, necessitating well-controlled reaction conditions for hydrosilylation (Zhou & Roovers, 1993).

Molecular Structure Analysis

The molecular structure of tetraallylsilane and related compounds reveals variations in the stability of the M-C bonds. For instance, while tetraallyltin readily undergoes redistribution reactions, the silicon and germanium analogs, including tetraallylsilane, do not engage in such reactions even at elevated temperatures, highlighting the stability of the Si-C bonds in tetraallylsilane (Fishwick & Wallbridge, 1970).

Chemical Reactions and Properties

Tetraallylsilane participates in various chemical reactions, including palladium-catalyzed cross-coupling reactions with aryl and alkenyl iodides. These reactions occur under significantly milder conditions compared to traditional silicon-based cross-coupling reactions and exhibit tolerance for a wide range of functional groups (Nakao et al., 2005).

Physical Properties Analysis

The synthesis of inorganic-organic hybrid materials from tetraethoxysilane (TEOS) and organotrialkoxysilane molecules, a related process, illustrates the ability to control the physical properties of the resulting materials through the stoichiometric incorporation of organosiloxane molecules. This method showcases the influence of molecular structure on the physical properties of silica-based materials (Mercier & Pinnavaia, 2000).

Chemical Properties Analysis

The reactivity of tetraallylsilane in cross-coupling reactions exemplifies its chemical properties, including the ability to form stable tetraorganosilicon reagents that facilitate the synthesis and recovery of silicon residues. This highlights the compound's utility in organic synthesis and material science for generating complex molecular architectures (Nakao et al., 2005).

Scientific Research Applications

  • Properties of Tetraallylsilane and Related Compounds : Tetraallylsilane and related compounds like tetraallylgermane and tetraallyltin show variations in stability of metal-carbon bonds. These properties are significant in understanding the behavior of these compounds in different reactions and temperatures (Fishwick & Wallbridge, 1970).

  • Use in Sol-Gel Derived Coatings : Tetraethoxysilane, a compound related to tetraallylsilane, is used in creating thin glassy films on glass microscope slides by dipping. The study explores the factors affecting the thickness of these coatings, which is relevant for applications in materials science and optics (Strawbridge & James, 1986).

  • Application in Lithium-Ion Batteries : Tetraethoxysilane has been investigated as an electrolyte additive in lithium-ion batteries. Its presence improves capacity and cycling performance, suggesting potential utility in enhancing battery technology (Wang et al., 2013).

  • In Stone Conservation : Tetraethoxysilane (TEOS) is being explored for use in consolidating stone and cement materials in heritage structures. Its application involves filling pores and facilitating the formation of new gels that strengthen the materials (Barberena-Fernández et al., 2019).

  • Thermodynamic Properties : The thermodynamic properties of tetraallylsilane across different states (crystalline, supercooled liquid, and liquid) have been studied. These findings are crucial for understanding its behavior under various temperature conditions (Smirnova et al., 2004).

  • Superhydrophobic Films : Tetraethoxysilane is used in creating superhydrophobic transparent films on glass substrates. These films have applications in creating surfaces that are highly resistant to water (Wang & Luo, 2012).

Safety And Hazards

Tetraallylsilane is classified as a combustible liquid . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

While specific future directions for Tetraallylsilane are not detailed in the available resources, it is used in the synthesis of dendrimers and as an intermediate , suggesting potential applications in the field of materials science and chemical synthesis.

properties

IUPAC Name

tetrakis(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQMTFHUVDMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340557
Record name Tetraallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraallylsilane

CAS RN

1112-66-9
Record name Tetraallylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1112-66-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
248
Citations
RA Fernandes, Y Yamamoto - The Journal of Organic Chemistry, 2004 - ACS Publications
… results were obtained with tetraallylsilane. Moreover, tetraallylsilane is untouched in the … the first catalytic asymmetric allylation of aldimines with tetraallylsilane 2 using catalyst 3 (5 mol …
Number of citations: 100 pubs.acs.org
T Dużak, V Kinzhybalo, K Ślepokura… - … für anorganische und …, 2009 - Wiley Online Library
By alternating‐current electrochemical technique, starting from CuCl 2 ·2H 2 O and tetraallylsilane (TAS), crystals of the π complex [Cu 5 Cl 5 (CH 2 –CH=CH 2 ) 4 Si] (I) were obtained, …
Number of citations: 8 onlinelibrary.wiley.com
M Fishwick, MGH Wallbridge - Journal of Organometallic Chemistry, 1970 - Elsevier
The preparations and some properties of tetraallylsilane, -germane and -tin are reported. The variation in stability of the MC bonds is reflected by the fact that while tetraallyltin readily …
Number of citations: 73 www.sciencedirect.com
DC Braddock, A Matsuno - Synlett, 2004 - thieme-connect.com
… of reactions from commercially available tetraallylsilane: cyclopropanation with ethyl … After some experimentation tetraallylsilane (6) was tetracyclopropanated to give tetraester 7 …
Number of citations: 12 www.thieme-connect.com
VG Lakhtin, DA Efimenko, AM Filippov… - Russian Journal of …, 2022 - Springer
… Hydrosilylation of methoxy- and ethoxyallylsilanes in the presence of the Speier’s and Karstedt catalysts [13, 14] as well as of tetraallylsilane and allyltrimethylsilane with the HSiMe 2 (…
Number of citations: 1 link.springer.com
A Hrivík, D Mikulášová - Chemical Papers, 1958 - chempap.org
cf. CA 52, 9950b. The polymerization of (CH 2: CHCH 2) 3 SiMe (I) and (CH 2: CHCH 2) 4 Si (II) in the presence of (Me 3 CC 6 H 4) 2 O 2 at 110-140 with up to 10% conversion was …
Number of citations: 3 chempap.org
Z Li, X Cao, G Lai, J Liu, Y Ni, J Wu, H Qiu - Journal of organometallic …, 2006 - Elsevier
Allylation of chlorosilanes has been achieved with allylsamarium bromide, especially in a controlled manner. Thus allylation of trisubstituted chlorosilanes (R 3 SiCl) afforded a variety of …
Number of citations: 2 www.sciencedirect.com
NI Pakuro, KL Makovetskij, AR Uantmakher… - Izv. Akad. Nauk SSSR …, 1982 - osti.gov
Kinetics of cyclopentene polymerization in toluene medium at -30 deg under the effect of certain tungsten halides in the presence of tetraallylsilane is studied. Catalytic system WCl/sub 6…
Number of citations: 2 www.osti.gov
NI Pakuro, KL Makovetskii, AR Gantmakher… - Bulletin of the Academy …, 1982 - Springer
… at-30~ the measurements being carried out on systems built up from carefully dehydrated monomers and solvents and the reaction catalyzed by various combinations of tetraallylsilane (…
Number of citations: 1 link.springer.com
NN Smirnova, BV Lebedev, OV Stepanova… - Russian Journal of …, 2004 - elibrary.ru
The thermodynamic properties of tetraallylsilane from T → 0 to 335 K … THE THERMODYNAMIC PROPERTIES OF TETRAALLYLSILANE FROM T → 0 TO 335 K …
Number of citations: 1 elibrary.ru

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